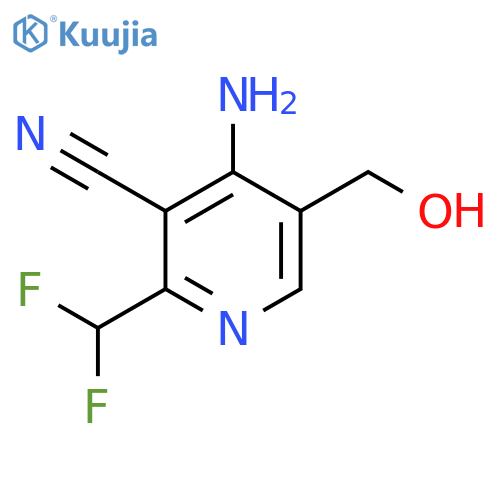

Cas no 1803671-51-3 (4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol)

1803671-51-3 structure

商品名:4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol

CAS番号:1803671-51-3

MF:C8H7F2N3O

メガワット:199.157488107681

CID:4853083

4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol 化学的及び物理的性質

名前と識別子

-

- 4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol

-

- インチ: 1S/C8H7F2N3O/c9-8(10)7-5(1-11)6(12)4(3-14)2-13-7/h2,8,14H,3H2,(H2,12,13)

- InChIKey: LOYYQTQSEWLJQU-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(C#N)=C(C(=CN=1)CO)N)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 240

- トポロジー分子極性表面積: 82.9

- 疎水性パラメータ計算基準値(XlogP): 0.2

4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029070089-1g |

4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol |

1803671-51-3 | 97% | 1g |

$1,534.70 | 2022-04-02 |

4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

1803671-51-3 (4-Amino-3-cyano-2-(difluoromethyl)pyridine-5-methanol) 関連製品

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)

- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量